Ethyl 6,8-dihydro-7h-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7-carboxylate
Description
Ethyl 6,8-dihydro-7H-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7-carboxylate is a polycyclic heteroaromatic compound featuring a fused pyrroloquinoline core with a dioxolane ring and an ethyl carboxylate substituent. Its structural complexity and functional groups make it a valuable intermediate for synthesizing pharmacologically active molecules, particularly in quinolone and pyrrole-derived drug discovery . This article compares its structural features, synthetic routes, and physicochemical properties with analogous compounds reported in the literature.
Properties
CAS No. |
34086-69-6 |
|---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
ethyl 12,14-dioxa-2,5-diazatetracyclo[7.7.0.03,7.011,15]hexadeca-1,3(7),8,10,15-pentaene-5-carboxylate |
InChI |
InChI=1S/C15H14N2O4/c1-2-19-15(18)17-6-10-3-9-4-13-14(21-8-20-13)5-11(9)16-12(10)7-17/h3-5H,2,6-8H2,1H3 |
InChI Key |
WZLMSSOUPUEQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2=C(C1)N=C3C=C4C(=CC3=C2)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6H-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7(8H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoline core, followed by the introduction of the dioxolo ring. The final step involves esterification to introduce the ethyl carboxylate group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6H-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7(8H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Ethyl 6H-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7(8H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6H-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7(8H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocyclic Systems and Substituents
The target compound’s pyrrolo[3,4-b]quinoline core distinguishes it from related derivatives. Key analogs include:
*Calculated based on formula.
Key Observations :
- The dioxolane ring in the target compound enhances electron density, influencing reactivity in electrophilic substitutions .
- Analogs with pyrazolo or cyanopyrrole cores (e.g., ) exhibit increased aromaticity, altering solubility and stability.
- Fluorine and cyclopropyl substituents (e.g., ) significantly elevate molecular weight and may enhance bioavailability.
Comparison with Analog Syntheses
Biological Activity
Overview
Ethyl 6,8-dihydro-7h-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7-carboxylate is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H14N2O4
- Molecular Weight : 286.28 g/mol
- CAS Number : 283486
The biological activity of this compound primarily involves its interaction with various molecular targets. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : The compound has shown potential in inhibiting cell proliferation in certain cancer cell lines. It interacts with specific enzymes and receptors that play crucial roles in cancer progression.
- Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways related to tumor growth and survival.
Anticancer Activity
A notable study evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| Caco-2 (Colorectal) | <10 | Significant reduction in cell viability |
| HCT-116 (Colon) | <15 | Moderate reduction in cell viability |
The IC50 values indicate the concentration required to inhibit 50% of cell growth. These findings suggest that this compound has promising anticancer properties.
Mechanistic Studies
Further mechanistic studies revealed that the compound may exert its effects through:
- Modulation of Signaling Pathways : Interaction with pathways such as PI3K/Akt and MAPK is hypothesized to be crucial for its anticancer activity.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound:
- A study published in Frontiers in Chemistry highlighted its synthesis and subsequent testing against various cancer cell lines. The results indicated a promising profile for further development as an anticancer agent .
- Another research effort focused on structure-activity relationships (SAR) to optimize derivatives of this compound for enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
